molecular formula C11H24N2O2S B2538813 N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1210511-41-3

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No. B2538813
CAS RN: 1210511-41-3
M. Wt: 248.39
InChI Key: HOTXCIBMBMFOBD-UHFFFAOYSA-N
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Description

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide, also known as S32212, is a novel compound that has been developed for the treatment of schizophrenia. It belongs to a class of drugs known as selective dopamine D3 receptor antagonists.

Scientific Research Applications

Novel Catalysis in Organic Synthesis

Research has introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized through various methods like FT-IR, NMR, and SEM, showed efficiency in promoting one-pot synthesis of hexahydroquinolines, demonstrating excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives utilized 1,3-propane and/or 1,4-butane sultone to confer water solubility and anionic character to the molecules. These synthesized quaternary ammonium salts were tested for antimicrobial and antifungal activities, with certain compounds showing high activity against Gram-positive and Gram-negative bacteria as well as fungi. This showcases the potential of sulfonate derivatives in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Cross-Coupling Reactions

The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione was studied, resulting in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process highlights the utility of sulfonamides in facilitating cross-coupling reactions, offering a pathway to synthesize diverse sulfonamide derivatives with good to excellent yields (Han, 2010).

Ionic Liquid Properties and Applications

Research into N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts has explored their properties as ionic liquids and solid electrolytes. These salts exhibit low melting points and high electrochemical stability, making them suitable for use in various applications including as ionic liquids and in electrochemical devices. The study of their thermophysical characteristics opens up potential uses in green chemistry and material science (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S/c1-3-4-9-16(14,15)12-10-11-5-7-13(2)8-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTXCIBMBMFOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide

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